molecular formula C19H15N5O4 B2746528 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide CAS No. 1219901-99-1

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide

Cat. No.: B2746528
CAS No.: 1219901-99-1
M. Wt: 377.36
InChI Key: OUEILTFUBIISBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Mechanism of Action

Target of Action

Similar compounds, such as quinoxaline 1,4-di-n-oxides (qdno’s), have been used as antibacterial agents and have been found to cause dna damage .

Mode of Action

It’s known that similar compounds can cause dna damage . This suggests that N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide may interact with DNA or associated proteins, leading to changes in cellular function.

Result of Action

Based on the potential dna damage caused by similar compounds , it can be inferred that this compound may lead to cell cycle arrest, apoptosis, or changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide typically involves a multi-step process. One common method includes the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. This is followed by the coupling of the oxadiazole intermediate with a quinoxaline derivative under suitable reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2,4-dimethoxyphenyl)-3-(piperidin-1-yl)quinoxaline-2-carboxamide
  • N-(2,4-dimethoxyphenyl)-5-[(3-fluorophenyl)methyl]-7-methyl-4-oxo-4H,5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxamide

Uniqueness

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxadiazole ring and quinoxaline moiety contribute to its stability, reactivity, and potential for diverse applications.

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4/c1-26-11-7-8-12(16(9-11)27-2)18-23-24-19(28-18)22-17(25)15-10-20-13-5-3-4-6-14(13)21-15/h3-10H,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEILTFUBIISBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4N=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.